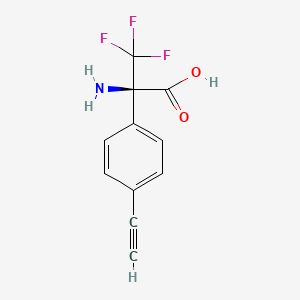
(2R)-2-amino-2-(4-ethynylphenyl)-3,3,3-trifluoropropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-amino-2-(4-ethynylphenyl)-3,3,3-trifluoropropanoic acid is a synthetic organic compound characterized by the presence of an amino group, an ethynyl group, and a trifluoromethyl group attached to a propanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-(4-ethynylphenyl)-3,3,3-trifluoropropanoic acid typically involves multi-step organic reactions. One common approach is the use of a Sonogashira coupling reaction to introduce the ethynyl group onto a phenyl ring. This is followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The final step involves the formation of the amino acid backbone through an amination reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield in industrial settings.
化学反应分析
Types of Reactions
(2R)-2-amino-2-(4-ethynylphenyl)-3,3,3-trifluoropropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form amines or other derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction of the amino group can produce primary or secondary amines.
科学研究应用
(2R)-2-amino-2-(4-ethynylphenyl)-3,3,3-trifluoropropanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (2R)-2-amino-2-(4-ethynylphenyl)-3,3,3-trifluoropropanoic acid involves its interaction with specific molecular targets and pathways. The ethynyl group can form covalent bonds with target proteins, while the trifluoromethyl group can enhance the compound’s binding affinity and stability. The amino group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.
相似化合物的比较
Similar Compounds
(2R)-2-amino-2-(4-ethynylphenyl)-3,3,3-trifluoropropanoic acid: shares similarities with other amino acids and trifluoromethylated compounds.
This compound: is unique due to the presence of the ethynyl group, which is less common in similar compounds.
Uniqueness
The combination of the ethynyl, trifluoromethyl, and amino groups in this compound imparts unique chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C11H8F3NO2 |
|---|---|
分子量 |
243.18 g/mol |
IUPAC 名称 |
(2R)-2-amino-2-(4-ethynylphenyl)-3,3,3-trifluoropropanoic acid |
InChI |
InChI=1S/C11H8F3NO2/c1-2-7-3-5-8(6-4-7)10(15,9(16)17)11(12,13)14/h1,3-6H,15H2,(H,16,17)/t10-/m1/s1 |
InChI 键 |
SNWVBIFLTHPXQN-SNVBAGLBSA-N |
手性 SMILES |
C#CC1=CC=C(C=C1)[C@@](C(=O)O)(C(F)(F)F)N |
规范 SMILES |
C#CC1=CC=C(C=C1)C(C(=O)O)(C(F)(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


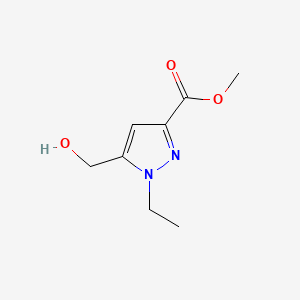
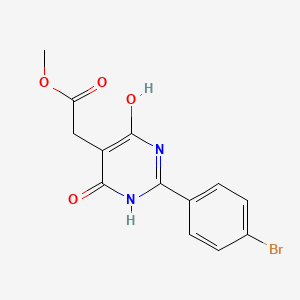

![tert-butyl (3R)-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B13906417.png)

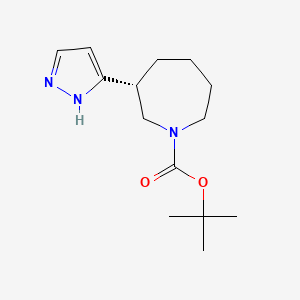


![5-nitro-2-[[5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]pyridine](/img/structure/B13906447.png)
![3-Methyl-1-(8-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)butan-1-one](/img/structure/B13906448.png)
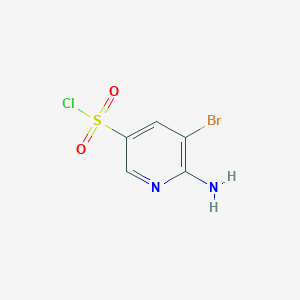
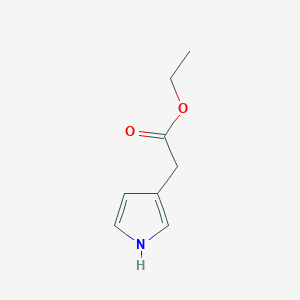
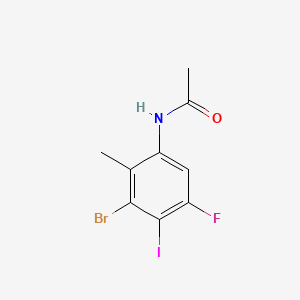
![1-[(4S)-4-benzyl-2-sulfanylidene-1,3-thiazolidin-3-yl]butan-1-one](/img/structure/B13906478.png)
